REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[Cl:9].C([O-])(=O)C.[Na+].CN([CH:20]=[C:21]1[C:26](=[O:27])[CH2:25][CH2:24][CH2:23][C:22]1=O)C>CCCCO.C(O)(=O)C>[Cl:2][C:3]1[CH:4]=[C:5]([N:10]2[C:22]3[CH2:23][CH2:24][CH2:25][C:26](=[O:27])[C:21]=3[CH:20]=[N:11]2)[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1,2.3|
|
Name
|
|
Quantity
|
6.78 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1Cl)NN
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCO
|
Name
|
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=C1C(CCCC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux during 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
effecting follow-up of the reaction by TLC
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted in AcOEt
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
the crude is purified by silica-gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1N=CC=2C(CCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.79 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |